Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran compounds can vary widely depending on their specific structure and the biological system they interact with. Some benzofuran compounds have been found to inhibit specific enzymes or interact with cellular receptors .
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting they may affect pathways related to cell proliferation .
Result of Action
The molecular and cellular effects of benzofuran compounds can be diverse due to their wide range of biological activities. Some benzofuran derivatives have been found to have anti-tumor activity, suggesting they may induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of benzofuran compounds in a shorter time compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols or amines, and substitution can result in various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate include other benzofuran derivatives such as:
- Benzofuran-2-carboxylic acid
- Benzofuran-3-carboxylate esters
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOIELQSQBSSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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